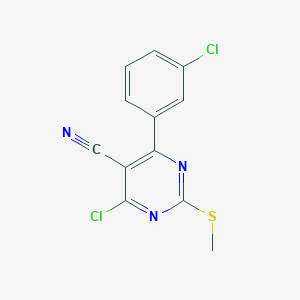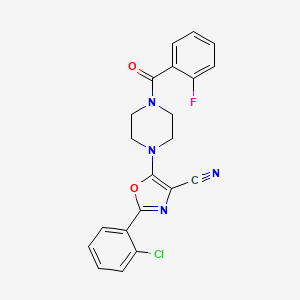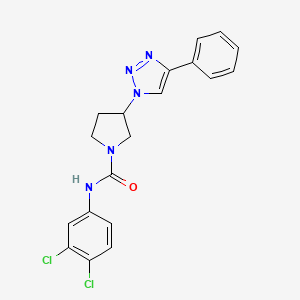![molecular formula C26H22Cl2N2O4S B2495261 ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-42-8](/img/structure/B2495261.png)
ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a dichlorobenzyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the condensation of benzil with ammonium acetate and an appropriate aldehyde under acidic conditions to form the imidazole ring. The resulting imidazole derivative is then subjected to sulfonylation using 2,6-dichlorobenzylsulfonyl chloride in the presence of a base such as triethylamine. Finally, the ethyl ester group is introduced through esterification with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the imidazole ring can interact with metal ions or other cofactors, further modulating the compound’s biological effects. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds also contain an imidazole ring and exhibit a range of biological activities, including anticancer and antimicrobial effects.
Thiazole derivatives: Similar to imidazoles, thiazoles are heterocyclic compounds with diverse biological activities, including antioxidant and anti-inflammatory properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological potential, including antiviral and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[2-[(2,6-dichlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O4S/c1-2-34-23(31)16-30-25(19-12-7-4-8-13-19)24(18-10-5-3-6-11-18)29-26(30)35(32,33)17-20-21(27)14-9-15-22(20)28/h3-15H,2,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNROXRNONKDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
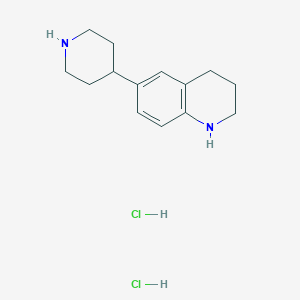

![12,12-dioxo-6,12λ6,15-trithia-2,9-diazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),4-trien-8-one](/img/structure/B2495181.png)


![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2495188.png)
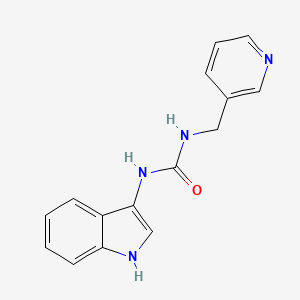
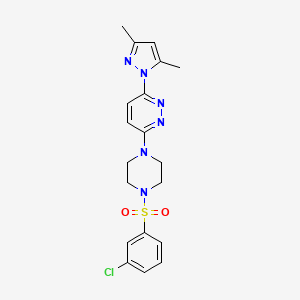
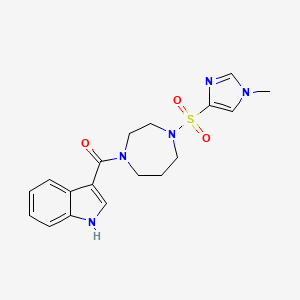
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2495198.png)
